BenchChemオンラインストアへようこそ!

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Chiral purity SPPS building block Enantiomeric excess

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine (CAS 215178-38-4) is a chiral pyrrolidine derivative bearing a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the pyrrolidine nitrogen and a hydroxyl substituent at the 3-position in the (S)-configuration. With molecular formula C₁₉H₁₉NO₃ and molecular weight 309.36 g/mol, this compound serves as an orthogonally protected chiral building block for solid-phase peptide synthesis (SPPS), chiral auxiliary applications, and as a precursor to (S)-3-hydroxypyrrolidine—a key intermediate in the manufacture of the muscarinic receptor antagonist darifenacin and the calcium channel blocker barnidipine.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
CAS No. 215178-38-4
Cat. No. B1340250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Fmoc-3-hydroxypyrrolidine
CAS215178-38-4
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m0/s1
InChIKeyKPDNZJQVYQCDJW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Fmoc-3-Hydroxypyrrolidine (CAS 215178-38-4): Chiral Fmoc-Protected Pyrrolidine Building Block for Stereospecific Peptide Synthesis and Drug Intermediate Procurement


(S)-(+)-1-Fmoc-3-hydroxypyrrolidine (CAS 215178-38-4) is a chiral pyrrolidine derivative bearing a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the pyrrolidine nitrogen and a hydroxyl substituent at the 3-position in the (S)-configuration . With molecular formula C₁₉H₁₉NO₃ and molecular weight 309.36 g/mol, this compound serves as an orthogonally protected chiral building block for solid-phase peptide synthesis (SPPS), chiral auxiliary applications, and as a precursor to (S)-3-hydroxypyrrolidine—a key intermediate in the manufacture of the muscarinic receptor antagonist darifenacin and the calcium channel blocker barnidipine [1]. The dextrorotatory enantiomer is commercially supplied at purity levels ranging from ≥95% to ≥98% by chiral HPLC, with the higher-specification grade enabling procurement for stereochemically demanding applications where enantiomeric impurity would compromise downstream chiral integrity .

Why Generic Substitution of (S)-(+)-1-Fmoc-3-Hydroxypyrrolidine with Racemic or Opposite-Enantiomer Analogs Fails for Stereochemically Critical Applications


In chiral synthesis and peptide-drug manufacturing, the absolute configuration of the 3-hydroxypyrrolidine scaffold is not an interchangeable parameter but a determinant of biological activity, hybrid stability, and synthetic compatibility. When (S)-(+)-1-Fmoc-3-hydroxypyrrolidine was elaborated into pyrrolidine-based oxy-peptide nucleic acid (POPNA) monomers, the cis-L stereoisomer (derived from the (S)-configured pyrrolidine) produced a DNA hybrid with Tm = 34 °C, whereas the corresponding trans-L isomer gave only Tm = 23 °C — an 11 °C difference in thermal stability that directly governs sequence-specific binding performance [1]. Conversely, the unconstrained OPNA (S) scaffold exhibited Tm = 35 °C for DNA hybridization compared to only 23 °C for OPNA (R), demonstrating that the (S)-configuration is favored for DNA-targeted antisense applications [2]. At the pharmaceutical intermediate level, the (S)-3-hydroxypyrrolidine core — obtained by Fmoc deprotection of the title compound — is specified as the required enantiomer for darifenacin and barnidipine synthesis; substitution with the (R)-enantiomer or racemate would yield the wrong stereoisomer of the final API, which is unacceptable under ICH Q6A chiral identity requirements [3]. The quantitative differentiation data below establish exactly where this compound's (S)-configuration, orthogonal Fmoc protection, and commercial purity tier create procurement-critical differences.

Product-Specific Quantitative Evidence Guide: (S)-(+)-1-Fmoc-3-Hydroxypyrrolidine vs. Its Closest Analogs — Chiral Purity, Thermal Identity, Hybridization Performance, and Orthogonal Protection Differentiation


Chiral HPLC Purity Tier: ≥98% (S)-(+)-Enantiomer vs. ≥95% Commercial Standard Enables Reliable Stereochemical Procurement

The (S)-(+)-1-Fmoc-3-hydroxypyrrolidine offered at the ≥98% purity tier (determined by chiral HPLC) provides a 3–5 percentage-point absolute purity advantage over the more common ≥95% commercial grade available for both the (S)- and (R)-enantiomers from certain suppliers . The ≥98% specification corresponds to a maximum enantiomeric impurity of ≤2%, whereas the 95% tier allows up to 5% of the undesired enantiomer or other contaminants — a 2.5-fold higher impurity ceiling. For solid-phase peptide synthesis where each coupling cycle amplifies enantiomeric error, this difference is procurement-significant .

Chiral purity SPPS building block Enantiomeric excess

Melting Point Differentiation: (S)-(+)-Enantiomer 106–110 °C vs. (R)-(-)-Enantiomer 109–117 °C as an Identity Verification Metric

The (S)-(+)-1-Fmoc-3-hydroxypyrrolidine exhibits a melting point (decomposition) of 106–110 °C, whereas its (R)-(-)-enantiomer melts at 109–117 °C — a non-overlapping range with a lower-bound difference of 3 °C and an upper-bound difference of 7 °C . This thermal shift is sufficient for rapid enantiomer identity confirmation by melting point apparatus in a QC laboratory setting, providing a low-cost orthogonal verification method complementary to chiral HPLC and optical rotation .

Enantiomer identity Quality control Thermal analysis

DNA Hybrid Thermal Stability: OPNA(S) Tm = 35 °C vs. OPNA(R) Tm = 23 °C Confirms (S)-Configuration as the Preferred Scaffold for Antisense POPNA Applications

In a direct stereochemical comparison of oxy-peptide nucleic acid (OPNA) homoadenine nonamers with dT₉, the (S)-configured OPNA backbone yielded a melting temperature (Tm) of 35 °C, whereas the (R)-configured OPNA backbone gave Tm = 23 °C — a 12 °C differential [1]. For the conformationally restricted pyrrolidine-based OPNA (POPNA) series synthesized from Fmoc-protected hydroxypyrrolidine monomers, the cis-L stereoisomer (derived from (S)-configured starting material) produced Tm = 34 °C with dT₉ vs. trans-L Tm = 23 °C vs. aegPNA (Nielsen-type) Tm = 50 °C vs. DNA:DNA Tm = 15 °C [2]. Critically, cis-L-POPNA exhibited sharper melting transitions than Nielsen-type PNA, indicating superior sequence specificity [2]. The (S)-derived cis-L-POPNA also showed the best mismatch discrimination: Tm dropped from 34 °C (dT₉ match) to 19 °C (dT₄CT₄ single mismatch), 13 °C (dT₄AT₄), and 15 °C (dT₄GT₄) [3].

Peptide nucleic acid Hybridization thermodynamics Antisense oligomer

Orthogonal Fmoc Protection vs. Boc Protection: Base-Labile Deprotection Enables Acid-Sensitive Substrate Compatibility in SPPS

The Fmoc protecting group on (S)-(+)-1-Fmoc-3-hydroxypyrrolidine is removed under mild basic conditions (typically 20% piperidine in DMF), whereas the Boc-protected analog (1-Boc-3-hydroxypyrrolidine) requires strong acid (TFA) for deprotection [1]. This orthogonality is critical because the Fmoc strategy permits the use of acid-labile side-chain protecting groups (t-Bu, Boc) and acid-sensitive linkers (Wang, Rink) on the resin, whereas the Boc/Bzl strategy requires hazardous HF for final cleavage and is incompatible with many post-translational modifications . The Fmoc-hydroxypyrrolidine building block can be incorporated directly into standard Fmoc-SPPS protocols without modifying the deprotection or coupling chemistry, whereas Boc-hydroxypyrrolidine would necessitate a separate Boc/Bzl workflow . No quantitative coupling efficiency data specifically for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine were identified in accessible primary literature; this remains a data gap.

Orthogonal protection Solid-phase peptide synthesis Fmoc vs. Boc

Pharmaceutical Intermediate Specificity: (S)-3-Hydroxypyrrolidine Core Is the Required Enantiomer for Darifenacin and Barnidipine API Synthesis

The (S)-3-hydroxypyrrolidine scaffold — obtained directly by Fmoc deprotection of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine — is specified in patent CN-105646321-A as the key chiral intermediate for synthesizing darifenacin hydrobromide (overactive bladder) and barnidipine (antihypertensive), two commercial chiral drugs [1]. The (R)-3-hydroxypyrrolidine enantiomer leads to the opposite API stereochemistry, which is pharmacologically distinct or inactive. The (S)-3-hydroxypyrrolidine hydrochloride derived from this pathway is commercially supplied at >98% enantiomeric excess as an API starting material . Although no quantitative comparative pharmacological data for the final APIs derived from (S)- vs. (R)-intermediates were identified in accessible primary literature, the patent specification of the (S)-enantiomer as the required intermediate constitutes de facto procurement differentiation .

Pharmaceutical intermediate Chiral API Darifenacin

Scalable Enzymatic Synthesis of Enantiopure 3-Hydroxypyrrolidines: Cbz-Protected (S)-Enantiomer Achieves 96% ee After Crystallization, Establishing a Feasible Route to Fmoc-Derivatives via Protecting Group Exchange

Li et al. (2001) demonstrated that Sphingomonas sp. HXN-200 catalyzes the regio- and stereoselective hydroxylation of N-protected pyrrolidines, achieving 39% ee (S) directly from N-phenoxycarbonyl-pyrrolidine and 53% ee (S) from N-benzyl-pyrrolidine; a single crystallization increased the ee of the N-Cbz-protected (S)-3-hydroxypyrrolidine to 96% [1]. Parallel hydroxylation of N-benzoyl- and N-benzyloxycarbonyl-pyrrolidines gave the (R)-enantiomer at 52% ee and 75% ee (upgraded to 95% and 98% ee post-crystallization), demonstrating that the choice of N-protecting group determines the stereochemical outcome [1]. Preparative-scale hydroxylation of N-Cbz-pyrrolidine on a 1 L scale yielded 1.970 g (79.7% yield) of (S)-3-hydroxypyrrolidine derivative, with the biocatalyst stored at −80 °C retaining activity for 2 years [2]. While this study used Cbz and other protecting groups rather than Fmoc, the Cbz→Fmoc protecting group exchange is a well-established transformation, making this enzymatic route a viable large-scale source of (S)-configured 3-hydroxypyrrolidines for subsequent Fmoc derivatization [3].

Biocatalysis Enantioselective hydroxylation Process chemistry

Best Research and Industrial Application Scenarios for (S)-(+)-1-Fmoc-3-Hydroxypyrrolidine (CAS 215178-38-4)


Solid-Phase Synthesis of cis-L-Configured Pyrrolidine-Based Oxy-Peptide Nucleic Acid (POPNA) Oligomers for High-Affinity Antisense DNA Targeting

The (S)-(+)-1-Fmoc-3-hydroxypyrrolidine serves as the chiral monomer precursor for cis-L-POPNA synthesis, which achieves Tm = 34 °C with complementary DNA — 11 °C higher than trans-L-POPNA (Tm = 23 °C) and 19 °C higher than DNA:DNA hybrids (Tm = 15 °C), with sharper melting transitions than Nielsen-type aegPNA (Tm = 50 °C) [1]. This application demands the ≥98% chiral HPLC purity tier to ensure that the cis-L stereochemistry is not compromised by enantiomeric contamination during monomer assembly. Researchers developing sequence-specific antisense agents for bacterial targets (e.g., LacZ reporter inhibition in E. coli) have validated trans-L-POPNA activity comparable to aegPNA controls, and the superior thermal stability of cis-L-POPNA positions it as the next-generation scaffold for cellular antisense applications [2].

Stereospecific Synthesis of Darifenacin Hydrobromide (Overactive Bladder API) and Barnidipine (Antihypertensive API) via (S)-3-Hydroxypyrrolidine Intermediate

Fmoc deprotection of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine yields (S)-3-hydroxypyrrolidine, the key chiral intermediate specified in patent CN-105646321-A for the manufacture of darifenacin hydrobromide (CAS 133099-07-7) and barnidipine (CAS 104713-75-9) [3]. The (S)-configuration is mandatory; procurement of the (R)-enantiomer or racemic material would produce the incorrect API stereoisomer, which is unacceptable under ICH Q6A. The Fmoc protecting group also provides an orthogonal handle for selective deprotection in the presence of Boc- and t-Bu-protected side chains, enabling convergent synthetic strategies where the pyrrolidine nitrogen is unmasked at a late stage without disturbing other protecting groups [4].

Fmoc-SPPS-Compatible Chiral Building Block for Conformationally Constrained Peptidomimetics and Statine Mimics

The Fmoc-protected (S)-3-hydroxypyrrolidine scaffold has been employed as a constrained statine mimic in solid-phase peptide synthesis, where the pyrrolidine ring restricts conformational flexibility compared to acyclic hydroxy amino acid analogs [5]. The Fmoc group ensures full compatibility with standard automated SPPS protocols (20% piperidine deprotection, HBTU/HATU coupling), eliminating the need for specialized Boc/Bzl infrastructure. When compared with Fmoc-trans-4-hydroxy-L-proline — a more common constrained building block — the 3-hydroxypyrrolidine scaffold positions the hydroxyl group within the pyrrolidine ring rather than on a pendant substituent, offering a distinct hydrogen-bonding geometry and conformational restraint pattern. The ≥98% purity tier is recommended for SPPS applications where incomplete coupling of the sterically hindered pyrrolidine nitrogen could otherwise compromise overall crude peptide purity.

Enantioselective Biocatalytic Process Development for Kilogram-Scale Production of (S)-3-Hydroxypyrrolidine Derivatives

The Sphingomonas sp. HXN-200 whole-cell biocatalytic hydroxylation platform validated by Li et al. (2001) achieves preparative-scale synthesis of N-Cbz-(S)-3-hydroxypyrrolidine at 79.7% yield (1.970 g from 1 L fermentation) with ee upgradable to 96% by crystallization [6]. While the published work used Cbz protection, the Cbz→Fmoc exchange via hydrogenolysis and Fmoc-Cl treatment is a routine transformation, enabling process chemists to access (S)-(+)-1-Fmoc-3-hydroxypyrrolidine via a green, enzymatic route rather than classical resolution. The biocatalyst retains full activity after 2 years of storage at −80 °C, providing supply chain resilience for long-term procurement planning. This scenario is particularly relevant for CDMOs and pharmaceutical manufacturers scaling chiral pyrrolidine intermediates under increased regulatory scrutiny on sustainable manufacturing practices [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.